molecular formula C6H9NO3 B3057982 5-Acetoxy-2-pyrrolidinone CAS No. 86976-20-7

5-Acetoxy-2-pyrrolidinone

Cat. No.: B3057982
CAS No.: 86976-20-7
M. Wt: 143.14 g/mol
InChI Key: OGAYZYOKEYOXTK-UHFFFAOYSA-N
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Description

5-Acetoxy-2-pyrrolidinone is a derivative of 2-pyrrolidinone, which is a class of 5-membered lactams with a four-carbon heterocyclic ring structure . The 2-pyrrolidinone template is considered pivotal to several biological processes .

Scientific Research Applications

Synthesis of Bioactive Compounds

5-Acetoxy-2-pyrrolidinone serves as a key intermediate in the synthesis of various bioactive compounds. For instance, its derivative has been utilized in the asymmetric synthesis of streptopyrrolidine, a natural product with significant anti-angiogenesis activity (Xiang, Yuan, & Huang, 2009). Additionally, it has been used in the synthesis of the necine base (−)-supinidine from (S)-glutamic acid, showcasing its versatility in complex molecular constructions (Boynton, Hewson, & Mitchell, 2000).

Applications in Asymmetric Synthesis

This compound derivatives are valuable building blocks in asymmetric synthesis, especially for hydroxylated pyrrolidine alkaloids. A study highlighted a diastereoselective approach to synthesize these derivatives, emphasizing their role in complex organic synthesis (Zhou, Zhang, Ye, & Huang, 2008).

Role in Biological Processes

A recent study synthesized a new class of chiral pyrrolidinone from this compound derivatives, highlighting their potential role in various biological processes. These compounds are known to have pharmacological activities and have been used in medicines like doxapram, piracetam, and others for neurological conditions (Jeyachandran, 2021).

Catalytic Applications

In catalysis, this compound derivatives have been employed in asymmetric oxidation reactions. A study discussed the synthesis of poly-N-vinylpyrrolidinones containing an asymmetric center at C5 of the pyrrolidinone ring, which were used to stabilize nanoclusters for catalytic oxidations (Hao, Gunaratna, Zhang, Weerasekara, Seiwald, Nguyen, Meier, & Hua, 2016).

Structural Studies in Nucleic Acids

This compound derivatives have also been used in the study of RNA structures. A research demonstrated the use of a spin label derived from this compound for electron paramagnetic resonance studies in RNA, facilitating the measurement of intramolecular distances (Piton, Mu, Stock, Prisner, Schiemann, & Engels, 2007).

Chemical Synthesis and Oxidation Studies

The compound has been involved in the study of oxidation products of pyrrole, aiding in understanding complex organic reactions and structures (Chierici & Gardini, 1966).

Properties

IUPAC Name

(5-oxopyrrolidin-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)10-6-3-2-5(9)7-6/h6H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAYZYOKEYOXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40518497
Record name 5-Oxopyrrolidin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86976-20-7
Record name 5-Oxopyrrolidin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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